molecular formula C8H7BrClNO B1377856 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 105679-33-2

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1377856
CAS No.: 105679-33-2
M. Wt: 248.5 g/mol
InChI Key: BAUAOJVZMYGURE-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both bromine and chlorine substituents on a benzoxazine ring

Mechanism of Action

Target of Action

The primary targets of the compound “7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound can act as a catalyst in the synthesis of certain derivatives . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is known to be involved in the synthesis of certain derivatives, suggesting that it may affect related biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not yet fully characterized. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics. Ongoing research is expected to provide more information on this aspect .

Result of Action

As a catalyst in the synthesis of certain derivatives, it is likely to have significant effects at the molecular and cellular levels

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its action

Biochemical Analysis

Biochemical Properties

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it has been observed to modulate the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis . Furthermore, this compound can impact the expression of genes involved in metabolic pathways, leading to changes in the metabolic profile of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In some cases, prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are influenced by the administered dose .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels . For instance, this compound can inhibit key enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels within cells . Additionally, this compound can modulate the activity of enzymes involved in the degradation of specific metabolites, thereby influencing their accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-5-chlorophenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydro or fully reduced benzoxazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzoxazines depending on the nucleophile or electrophile used.

    Oxidation Products: Oxidized derivatives such as benzoxazine oxides.

    Reduction Products: Reduced forms of benzoxazine, including dihydrobenzoxazines.

Scientific Research Applications

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Explored for its potential use in the development of advanced materials, such as polymers and resins with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar benzoxazine core but includes additional functional groups that confer different properties.

    7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one:

Uniqueness

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents makes it a versatile intermediate for further functionalization and application in various fields.

Properties

IUPAC Name

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUAOJVZMYGURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105679-33-2
Record name 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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Reactant of Route 6
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